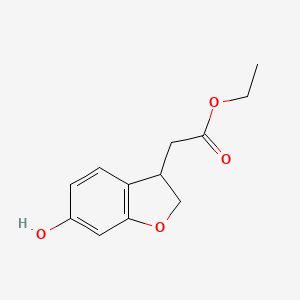![molecular formula C11H11ClN2O B15067995 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene CAS No. 918903-43-2](/img/structure/B15067995.png)
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is a chemical compound characterized by its unique structure, which includes a diazirine ring, a phenyl group, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopropylmethanol with thionyl chloride to form the corresponding chloromethyl derivative. This intermediate is then reacted with diazirine under specific conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
化学反应分析
Types of Reactions
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学研究应用
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, allowing researchers to study the interactions and binding sites of various biomolecules. The molecular targets and pathways involved depend on the specific application and the molecules being investigated.
相似化合物的比较
Similar Compounds
- 3-Chloro-3-phenyl-1-propene
- 3-Chloro-1-phenyl-1-propyne
- 3-Chloro-1-propanol
Uniqueness
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is unique due to its diazirine ring, which provides distinct phot
属性
CAS 编号 |
918903-43-2 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-chloro-3-[(1-phenylcyclopropyl)methoxy]diazirine |
InChI |
InChI=1S/C11H11ClN2O/c12-11(13-14-11)15-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI 键 |
LBSRDPJPERPTRX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(COC2(N=N2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)
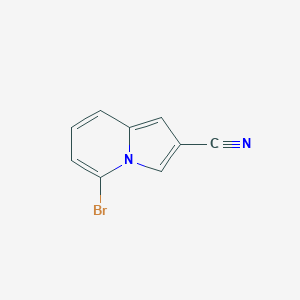

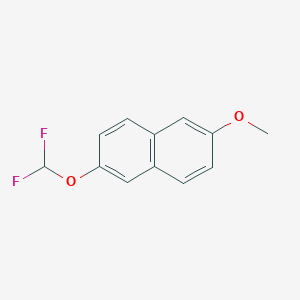
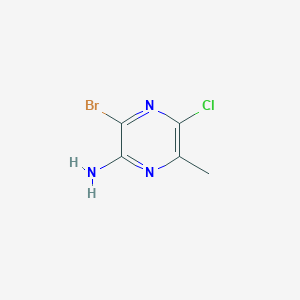

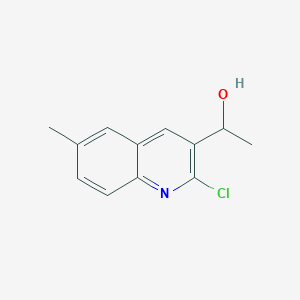
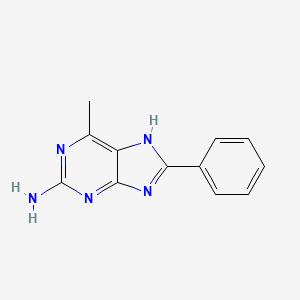
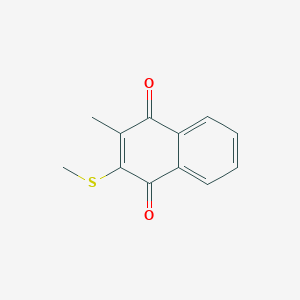
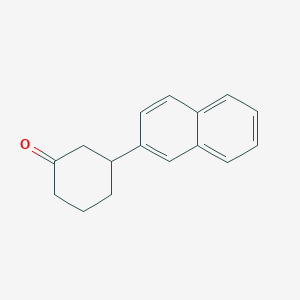

![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
